![molecular formula C20H22N8O2 B387699 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387699.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form stable complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the preparation of the oxadiazole ring, which is then functionalized to introduce the amino group The triazole ring is synthesized separately and then coupled with the oxadiazole derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired level of purity. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its oxadiazole and triazole rings, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the metal ions involved.
相似化合物的比较
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a fluorobenzyl group instead of the phenyl group.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(3,5-dibromo-4-hydroxyphenyl)-1H-1,2,3-triazole-5-carbohydrazide: Contains a dibromo-hydroxyphenyl group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethyl-hexadienylidene group further distinguishes it from similar compounds, potentially enhancing its interaction with biological targets and its stability in various environments.
属性
分子式 |
C20H22N8O2 |
|---|---|
分子量 |
406.4g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]amino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N8O2/c1-12(2)10-13(3)11-14(4)22-24-20(29)16-17(15-8-6-5-7-9-15)28(27-23-16)19-18(21)25-30-26-19/h5-11H,1-4H3,(H2,21,25)(H,24,29)/b13-11+,22-14+ |
InChI 键 |
NYBKRPAOAFGYFO-LYOTWYLBSA-N |
手性 SMILES |
CC(=C/C(=C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C)/C)C |
SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
规范 SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-chlorophenyl)-4'-(4-nitrophenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B387616.png)
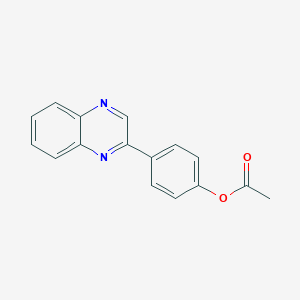
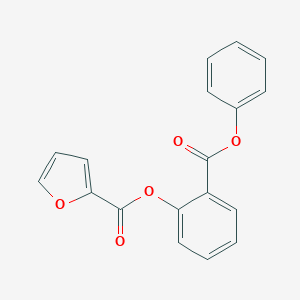
![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)


![Phenyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B387629.png)
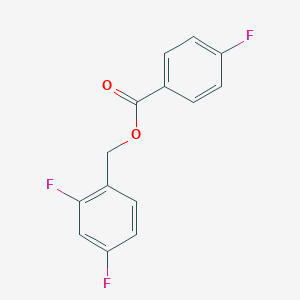
![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)
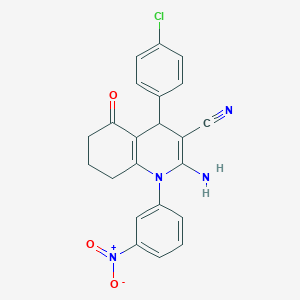
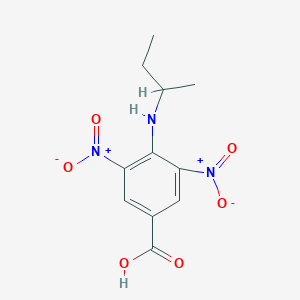
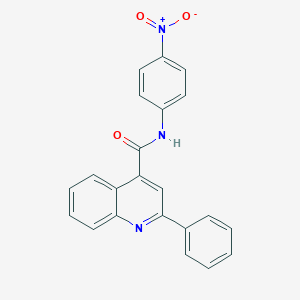
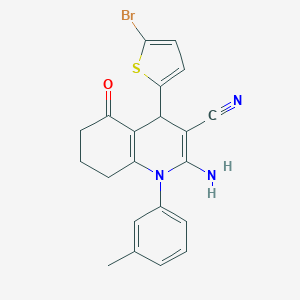
![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387639.png)
